(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
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Overview
Description
(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopenta[d][1,3]dioxol ring system with an amino group and two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol involves multiple steps. One common method includes the reaction of imidodicarbonic acid bis(1,1-dimethylethyl)ester with (1S-cis)-4-acetoxy-2-cyclopenten-1-ol in the presence of sodium hydride and tetrakis(triphenylphosphine)palladium in tetrahydrofuran . This reaction produces a reaction mass, which is then subjected to column chromatographic purification to yield the desired compound.
Industrial Production Methods
Industrial production of this compound often involves the use of high-yield and high-purity processes. For example, an improved process for preparing the compound includes the use of osmium tetroxide and N-methylmorpholine-N-oxide in a solvent mixture containing tetrahydrofuran and water . This method ensures the production of the compound in high yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as osmium tetroxide.
Reduction: Reduction reactions can be carried out using palladium on activated carbon and ammonium formate.
Substitution: The compound can undergo substitution reactions, particularly involving the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, tetrakis(triphenylphosphine)palladium, osmium tetroxide, and N-methylmorpholine-N-oxide. The reactions are typically carried out in solvents such as tetrahydrofuran and methanol, under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Scientific Research Applications
(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the compound’s observed effects. For example, in the synthesis of Ticagrelor, the compound acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient .
Comparison with Similar Compounds
Similar Compounds
(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol: This is a stereoisomer of the compound with similar chemical properties but different spatial arrangement of atoms.
(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol: Another stereoisomer with slight differences in reactivity and biological activity.
(3aS,4R,6S,6aR)-6-Hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-amine: A compound with a hydroxyl group instead of an amino group, leading to different chemical and biological properties.
Uniqueness
The uniqueness of (3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its role as an intermediate in the synthesis of important pharmaceuticals further highlights its significance in scientific research and industrial applications.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol |
InChI |
InChI=1S/C8H15NO3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7,10H,3,9H2,1-2H3/t4-,5+,6?,7+/m1/s1 |
InChI Key |
AXPYGRDXRLICKY-SRFQBUKOSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H](C[C@H](C2O1)N)O)C |
Canonical SMILES |
CC1(OC2C(CC(C2O1)O)N)C |
Origin of Product |
United States |
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